Sodium 5-chloro-3H-imidazo[4,5-B]pyridine-2-carboxylate
Description
Sodium 5-chloro-3H-imidazo[4,5-B]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazopyridine family
Properties
Molecular Formula |
C7H3ClN3NaO2 |
|---|---|
Molecular Weight |
219.56 g/mol |
IUPAC Name |
sodium;5-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C7H4ClN3O2.Na/c8-4-2-1-3-5(10-4)11-6(9-3)7(12)13;/h1-2H,(H,12,13)(H,9,10,11);/q;+1/p-1 |
InChI Key |
KEULGHFQPBWSEI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=NC2=C1NC(=N2)C(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[4,5-B]pyridine derivatives typically involves the use of 2,3-diaminopyridine as a starting material. The process generally includes the following steps:
Nucleophilic Substitution: The halogen in the pyridine ring is substituted by a nucleophile, often facilitated by the presence of a nitro group.
Reduction: The nitro group is reduced to form the desired 2,3-diaminopyridine derivative.
Industrial Production Methods: Industrial production of imidazo[4,5-B]pyridine derivatives may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of these processes .
Chemical Reactions Analysis
Types of Reactions: Sodium 5-chloro-3H-imidazo[4,5-B]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as 3-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using common reducing agents mentioned earlier.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions of the compound.
Common Reagents and Conditions:
Oxidation: 3-chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Hydrogen with palladium on carbon, Raney nickel, or sodium bisulfite.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized derivatives, while substitution reactions can produce various substituted imidazo[4,5-B]pyridine derivatives .
Scientific Research Applications
Sodium 5-chloro-3H-imidazo[4,5-B]pyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound’s structural resemblance to purines makes it a potential candidate for drug development, particularly as GABA A receptor agonists, proton pump inhibitors, and aromatase inhibitors.
Biological Research: Imidazo[4,5-B]pyridine derivatives have shown activity against various biological targets, including enzymes involved in carbohydrate metabolism and components of the immune system.
Industrial Applications: The compound can be used in the synthesis of functional materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of sodium 5-chloro-3H-imidazo[4,5-B]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it can activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation by IKK-ɛ and TBK1 . This pathway is crucial for regulating immune responses and inflammation.
Comparison with Similar Compounds
Imidazo[4,5-C]pyridine: Shares a similar fused ring structure but differs in the position of the nitrogen atoms.
Imidazo[1,2-A]pyridine: Another isomer with different biological activities and applications.
Uniqueness: Sodium 5-chloro-3H-imidazo[4,5-B]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of a sodium salt, which can influence its solubility and reactivity compared to other imidazopyridine derivatives .
Biological Activity
Sodium 5-chloro-3H-imidazo[4,5-B]pyridine-2-carboxylate is a heterocyclic compound recognized for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, including mechanisms of action, biochemical pathways, and relevant research findings.
Chemical Structure and Properties
This compound features a fused imidazole and pyridine ring system with a chlorine atom at the 5-position. This configuration enhances its reactivity and potential for derivatization, making it a valuable scaffold in drug design.
The primary target of this compound is the IKK-ɛ and TBK1 kinases. These kinases are pivotal in activating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) signaling pathway through phosphorylation. The activation of NF-kappaB influences numerous cellular processes, including inflammation, immune response, and cancer cell proliferation.
Biochemical Pathways Affected
The compound primarily affects the NF-kappaB signaling pathway. Activation of this pathway can lead to:
- Cell survival : Promotes survival of cancerous cells.
- Inflammation : Modulates inflammatory responses.
- Immune response : Influences immune cell activation and function.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative activity of various derivatives of imidazo[4,5-b]pyridine compounds against multiple cancer cell lines. For instance, compounds derived from this compound have shown significant activity against:
- Colon carcinoma (HCT-116) : IC50 values in the sub-micromolar range.
- Lung carcinoma (NCI-H460) : Notable inhibition observed.
- Acute lymphoblastic leukemia (DND-41) : Effective at low concentrations.
The structure-activity relationship indicates that substitution patterns on the imidazo[4,5-b]pyridine core significantly influence biological activity. For example, bromine substitution at specific positions has been shown to enhance antiproliferative effects .
Antimicrobial Activity
While primarily studied for anticancer properties, some derivatives have also been tested for antimicrobial activity. For instance:
- Certain compounds displayed moderate activity against E. coli , indicating potential as antibacterial agents.
- However, most tested derivatives lacked significant antibacterial properties compared to known antibiotics .
Data Table: Biological Activity Overview
| Compound | Target Cell Line | IC50 (μM) | Activity Type |
|---|---|---|---|
| This compound | HCT-116 (Colon Carcinoma) | 0.7 | Antiproliferative |
| This compound | NCI-H460 (Lung Carcinoma) | 0.4 | Antiproliferative |
| This compound | DND-41 (Acute Lymphoblastic Leukemia) | 0.6 | Antiproliferative |
| Derivative X | E. coli | 32 | Antibacterial |
Case Studies
-
Case Study on Cancer Cell Lines :
A study evaluated several imidazo[4,5-b]pyridine derivatives against various human cancer cell lines including glioblastoma and pancreatic adenocarcinoma. The results indicated that specific substitutions significantly enhanced antiproliferative activity compared to unsubstituted analogs. -
Antiviral Activity Evaluation :
Another research focused on the antiviral properties of imidazo[4,5-b]pyridine derivatives against respiratory syncytial virus (RSV). Some compounds exhibited moderate antiviral activity with EC50 values indicating potential for further development in antiviral therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
